3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
3-((2,4-Dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound with a multifaceted chemical structure, playing significant roles in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization. Key steps involve the formation of intermediate thieno[3,2-d]pyrimidine structures which are then subjected to further functionalization to achieve the final product.
Industrial Production Methods: Industrial-scale production follows optimized synthetic routes to ensure high yield and purity. Techniques like recrystallization and chromatography are employed for purification. Precise control over reaction conditions such as temperature, pressure, and catalysts is crucial.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions resulting in the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can modify the nitrile group, producing corresponding amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, altering the thiophene and benzonitrile moieties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substitution agents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: Products include oxidized and reduced derivatives, as well as substituted analogues of the original compound.
Scientific Research Applications
3-((2,4-Dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile is vital in various research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic properties.
Medicine: Investigated for possible use in pharmaceutical formulations.
Industry: Applied in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. It can inhibit or activate pathways depending on its structural configuration and functional groups. Detailed mechanistic studies often reveal its potential in modulating biological processes.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidine derivatives, 3-((2,4-Dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile showcases unique properties due to the presence of the thiophen-2-yl and benzonitrile groups. Similar compounds include:
3-(2-(Thiophen-2-yl)ethyl)-thieno[3,2-d]pyrimidin-2,4-dione
3-((2,4-Dioxo-3-(2-(furanyl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile
This detailed exploration underscores the compound’s versatility and potential across various domains. Fascinating stuff, right?
Properties
IUPAC Name |
3-[[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c21-12-14-3-1-4-15(11-14)13-23-17-7-10-27-18(17)19(24)22(20(23)25)8-6-16-5-2-9-26-16/h1-5,7,9-11H,6,8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHXTSSPZVWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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